molecular formula C9H10O2 B14744337 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone CAS No. 699-85-4

1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone

Katalognummer: B14744337
CAS-Nummer: 699-85-4
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: UGWWTFGLBXIPDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone is an organic compound with the molecular formula C₉H₁₀O₂. It is known for its unique structure, which includes a cyclopentadiene ring substituted with a hydroxyethylidene group and an ethanone moiety.

Vorbereitungsmethoden

The synthesis of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone typically involves the reaction of cyclopentadiene with acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

699-85-4

Molekularformel

C9H10O2

Molekulargewicht

150.17 g/mol

IUPAC-Name

1-[5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone

InChI

InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3

InChI-Schlüssel

UGWWTFGLBXIPDF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C=CC=C1C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.